Cas no 870822-87-0 ((Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate)

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarboxylic acid, [1-[4-(ethoxycarbonyl)phenyl]ethylidene]-, 1,1-dimethylethyl ester
- (Z)-TERT-BUTYL 2-(1-(4-(METHOXYCARBONYL)PHENYL)ETHYLIDENE)HYDRAZINECARBOXYLATE
- methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
- Tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
- tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
- (Z)-tert-butyl-2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
- 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate (ACI)
- Hydrazinecarboxylic acid, [1-[4-(ethoxycarbonyl)phenyl]ethylidene]-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl N′-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
- methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
- Tert-butyl2-(1-(4-(ethoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
- CS-14202
- CS-M0168
- 870822-87-0
- AKOS037650070
- (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
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- MDL: MFCD18207814
- Inchi: 1S/C16H22N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,20)
- InChI Key: RIWYPBKLQJUBNT-UHFFFAOYSA-N
- SMILES: O=C(NN=C(C)C1C=CC(C(OCC)=O)=CC=1)OC(C)(C)C
Computed Properties
- Exact Mass: 292.14230712g/mol
- Monoisotopic Mass: 292.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 77
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z41750-1g |
tert-Butyl N-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate |
870822-87-0 | 98% | 1g |
¥7152.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058574-100mg |
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate |
870822-87-0 | 98% | 100mg |
¥1732.00 | 2024-04-27 | |
eNovation Chemicals LLC | D767378-100mg |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 100mg |
$195 | 2024-06-06 | |
Aaron | AR00GUM8-1g |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 95% | 1g |
$518.00 | 2025-02-10 | |
1PlusChem | 1P00GUDW-1g |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 1g |
$587.00 | 2024-04-21 | |
1PlusChem | 1P00GUDW-250mg |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 250mg |
$241.00 | 2024-04-21 | |
eNovation Chemicals LLC | D767378-100mg |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 100mg |
$195 | 2025-02-18 | |
eNovation Chemicals LLC | D767378-250mg |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 250mg |
$255 | 2025-02-18 | |
eNovation Chemicals LLC | D767378-1g |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 1g |
$580 | 2025-02-19 | |
eNovation Chemicals LLC | D767378-250mg |
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |
870822-87-0 | 98% | 250mg |
$255 | 2025-02-19 |
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Production Method
Production Method 1
Production Method 2
2.1 Catalysts: Acetic acid Solvents: Toluene ; overnight, 80 °C
Production Method 3
Production Method 4
Production Method 5
2.1 Catalysts: Acetic acid Solvents: Toluene ; overnight, 80 °C
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Raw materials
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Preparation Products
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
Introduction to (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate (CAS No. 870822-87-0)
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, with the CAS number 870822-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development. Its unique structural features, including a hydrazinecarboxylate moiety and a substituted phenyl ring, make it a promising candidate for further exploration in synthetic chemistry and biological activity studies.
The molecular structure of (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate consists of several key functional groups that contribute to its reactivity and potential biological properties. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the hydrazinecarboxylate group is known to participate in various chemical reactions, including condensation reactions with aldehydes and ketones, which are commonly used in the synthesis of heterocyclic compounds.
Recent research in the field of medicinal chemistry has highlighted the importance of hydrazine derivatives in the development of novel therapeutic agents. Studies have shown that compounds containing hydrazinecarboxylate moieties can exhibit significant pharmacological activity, particularly in the context of anti-inflammatory, anti-tumor, and antimicrobial applications. The 4-(methoxycarbonyl)phenyl substituent in this compound may further enhance its biological activity by modulating electronic properties and influencing binding interactions with target proteins.
In terms of synthetic methodologies, (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate can be synthesized through multi-step organic reactions. One common approach involves the condensation of an appropriate aldehyde with a hydrazine derivative, followed by functional group modifications to introduce the desired substituents. The use of protecting groups, such as the tert-butyl ester, ensures that reactive sites are selectively modified during synthesis, allowing for precise control over the final product's structure.
The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, derivatives of hydrazinecarboxylate have been explored for their herbicidal and fungicidal properties. The structural diversity offered by compounds like (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate makes it a valuable scaffold for designing novel agrochemicals that can address emerging challenges in crop protection.
Advances in computational chemistry and molecular modeling have also played a crucial role in understanding the behavior of this compound. These techniques allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic properties before conducting expensive experimental studies. By leveraging these computational tools, scientists can optimize the design of derivatives with enhanced efficacy and reduced toxicity.
The role of spectroscopic techniques in characterizing (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's molecular structure, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. These analytical methods are essential for ensuring the purity and identity of the synthesized compound.
In conclusion, (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate represents a fascinating subject of study in organic chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents and agrochemicals.
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